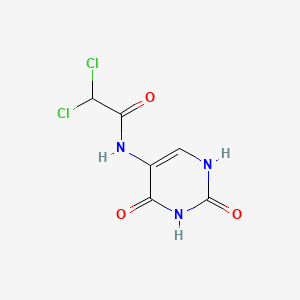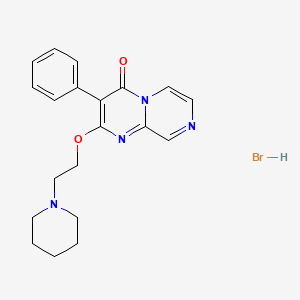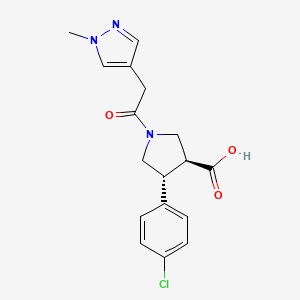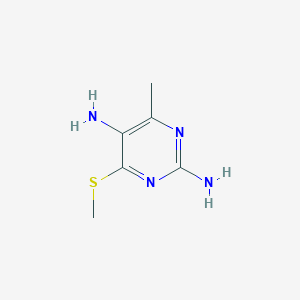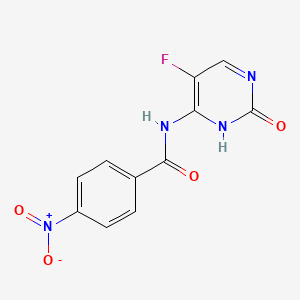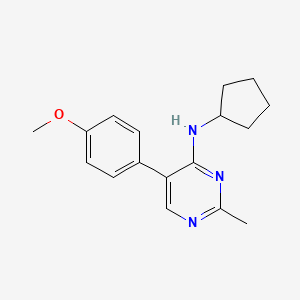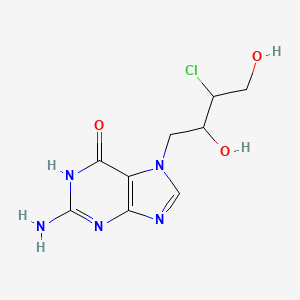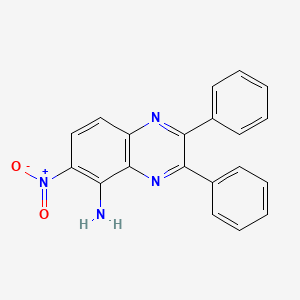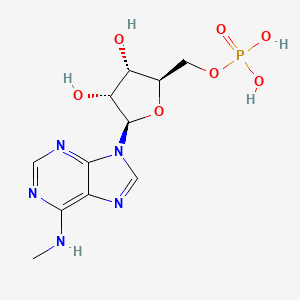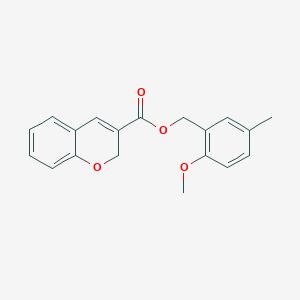
2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate is an organic compound that belongs to the class of chromenes. Chromenes are oxygen-containing heterocycles that are significant in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by a chromene core substituted with a 2-methoxy-5-methylbenzyl group and a carboxylate group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through cyclization reactions involving salicylaldehydes and α,β-unsaturated carbonyl compounds. This step often requires acidic or basic catalysts to facilitate the cyclization process.
Substitution Reactions: The introduction of the 2-methoxy-5-methylbenzyl group can be achieved through nucleophilic substitution reactions. This step may involve the use of reagents such as alkyl halides and bases to promote the substitution.
Esterification: The carboxylate group at the 3-position can be introduced through esterification reactions. This typically involves the reaction of the chromene core with carboxylic acids or their derivatives in the presence of catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the chromene core, converting it to dihydrochromene derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Reagents such as halogens and nitrating agents are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dihydrochromene derivatives.
Substitution: Introduction of halogen, nitro, or other functional groups on the benzyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate is used as a building block for synthesizing more complex molecules
Biology
The compound has been studied for its biological activities, including antioxidant and anti-inflammatory properties. These activities make it a candidate for developing new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceuticals. The chromene core is a common motif in drugs targeting various diseases, including cancer and cardiovascular disorders.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chromene core can interact with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to specific receptors, influencing cellular processes like apoptosis and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-chromene-3-carboxylate: Lacks the 2-methoxy-5-methylbenzyl group, making it less hydrophobic and potentially less bioactive.
2-Methoxybenzyl 2H-chromene-3-carboxylate: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
5-Methylbenzyl 2H-chromene-3-carboxylate: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
2-Methoxy-5-methylbenzyl 2H-chromene-3-carboxylate is unique due to the presence of both methoxy and methyl groups on the benzyl ring. These substituents enhance its lipophilicity and may improve its ability to interact with hydrophobic pockets in biological targets, potentially increasing its efficacy as a therapeutic agent.
Eigenschaften
Molekularformel |
C19H18O4 |
|---|---|
Molekulargewicht |
310.3 g/mol |
IUPAC-Name |
(2-methoxy-5-methylphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H18O4/c1-13-7-8-17(21-2)15(9-13)11-23-19(20)16-10-14-5-3-4-6-18(14)22-12-16/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
YRQAKOZKMBRPJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)COC(=O)C2=CC3=CC=CC=C3OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


